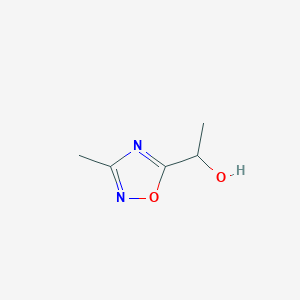

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

描述

属性

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)7-9-5/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIZOMNWXFKESX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis and characterization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

This technical guide details the synthesis, characterization, and handling of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol (also known as 5-(1-hydroxyethyl)-3-methyl-1,2,4-oxadiazole ). This compound is a critical bioisostere for esters and amides in medicinal chemistry, often employed to improve metabolic stability and lipophilicity in fragment-based drug discovery (FBDD).

Executive Summary

-

Target Molecule: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

-

Molecular Formula:

-

Molecular Weight: 128.13 g/mol

-

Core Application: Bioisosteric replacement, metabolic probe, fragment library building block.

-

Primary Synthetic Challenge: Constructing the 1,2,4-oxadiazole ring while preserving the

-hydroxyl functionality on the ethyl side chain without elimination or racemization.

Retrosynthetic Analysis

The most robust disconnection for 1,2,4-oxadiazoles involves the formation of the O–N bond (oxidative cyclization) or the C5–O bond (acylation-dehydration).

For the 5-(1-hydroxyethyl) derivative, the logical precursors are Acetamidoxime (providing the N-C=N-O core and the 3-methyl group) and a Lactic Acid derivative (providing the 5-substituent).

Figure 1: Retrosynthetic strategy focusing on the condensation of an amidoxime with a lactic acid derivative.

Synthesis Protocol

This guide recommends the CDI-Mediated Coupling route. While direct condensation with ethyl lactate is possible, it often requires harsh conditions (NaOEt/EtOH reflux) that can degrade the product. The CDI (1,1'-Carbonyldiimidazole) method proceeds under milder conditions, ensuring higher yield and purity.

Phase 1: Preparation of Acetamidoxime

This step converts acetonitrile into the reactive amidoxime species.

Reagents:

-

Acetonitrile (

) -

Hydroxylamine hydrochloride (

) -

Sodium carbonate (

) or Sodium methoxide ( -

Solvent: Methanol/Water (1:1) or Ethanol[1]

Protocol:

-

Dissolution: Dissolve Hydroxylamine HCl (1.1 eq) in Methanol.

-

Neutralization: Add

(0.6 eq) slowly at 0°C to release free hydroxylamine. Stir for 30 min. Filter off the NaCl precipitate if using organic solvent. -

Addition: Add Acetonitrile (1.0 eq) dropwise to the filtrate.

-

Reaction: Reflux at 70°C for 4–6 hours. Monitor by TLC (Eluent: EtOAc/MeOH).

-

Workup: Concentrate in vacuo. The residue is typically a white crystalline solid. Recrystallize from Isopropanol if necessary.

Phase 2: Coupling & Cyclization (The "One-Pot" CDI Method)

This step couples the amidoxime with lactic acid and cyclizes the ring.

Reagents:

-

Acetamidoxime (from Phase 1)

-

L-Lactic Acid (or DL-Lactic Acid) (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Solvent: DMF (Dimethylformamide) or THF (dry)

Protocol:

-

Activation: In a flame-dried flask under Nitrogen, dissolve Lactic Acid (10 mmol) in dry DMF (10 mL). Add CDI (11 mmol) portion-wise at 0°C.

-

Observation:

gas evolution will occur. Stir at Room Temp (RT) for 1 hour until gas evolution ceases.

-

-

Coupling: Add Acetamidoxime (10 mmol) to the activated acid solution. Stir at RT for 2–3 hours.

-

Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours.

-

Note: This thermal step drives the dehydration to close the 1,2,4-oxadiazole ring.

-

-

Workup:

-

Cool to RT and dilute with water (50 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash organic layer with Brine (saturated NaCl) to remove DMF.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:EtOAc (gradient from 4:1 to 1:1). The alcohol makes the compound relatively polar.

-

Alternative: Protection Strategy (High Purity)

If side reactions (acylation of the hydroxyl group) reduce yield, use O-Acetyl-Lactic Acid :

-

Couple Acetamidoxime with O-Acetyl-Lactic Acid (using CDI).

-

Cyclize at 110°C.

-

Deprotection: Treat the isolated ester with

in Methanol (RT, 1 h) to reveal the free hydroxyl group.

Reaction Mechanism

The formation of the 1,2,4-oxadiazole ring proceeds through an O-acylation of the amidoxime oxygen, followed by nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon and subsequent dehydration.

Figure 2: Step-wise mechanism for the CDI-mediated synthesis.

Characterization Data

Validation of the structure requires confirming the presence of the oxadiazole ring and the integrity of the hydroxyethyl side chain.

Quantitative Data Summary

| Metric | Specification | Notes |

| Physical State | Colorless Oil or Low-melting Solid | Hygroscopic |

| Yield (Lit.) | 60–75% | Dependent on cyclization temp |

| Rf Value | ~0.35 | (Hexane:EtOAc 1:1) |

| Boiling Point | ~110°C at 0.5 mmHg | Estimated |

Spectroscopic Analysis

1. Proton NMR (

- 2.41 ppm (s, 3H): Methyl group attached to the oxadiazole ring at C3.

- 5.02 ppm (q, J = 6.8 Hz, 1H): Methine proton (-CH (OH)-) at C5 side chain.

- 1.65 ppm (d, J = 6.8 Hz, 3H): Methyl group of the hydroxyethyl chain.

- 3.80 ppm (br s, 1H): Hydroxyl proton (-OH).

2. Carbon NMR (

- 181.5 ppm: C5 of Oxadiazole (attached to ethanol chain).

- 167.2 ppm: C3 of Oxadiazole (attached to methyl).

- 64.1 ppm: CH-OH carbon.

- 21.5 ppm: Side chain methyl.

- 11.4 ppm: Ring methyl.

3. Mass Spectrometry (ESI-MS)

-

[M+H]+: Calculated: 129.13; Observed: 129.1.

-

[M+Na]+: Observed: 151.1.

4. Infrared Spectroscopy (FT-IR)

-

3350–3400 cm⁻¹: Broad O-H stretch.

-

1590–1610 cm⁻¹: C=N stretch (Oxadiazole ring characteristic).

Safety & Handling

-

Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Avoid heating the free base residue to dryness as it can be explosive.

-

CDI (Carbonyldiimidazole): Moisture sensitive. Store under inert gas.

-

1,2,4-Oxadiazoles: generally stable, but low molecular weight nitrogen-rich heterocycles can be energetic. Do not distill at atmospheric pressure; use high vacuum.

References

-

General Synthesis of 1,2,4-Oxadiazoles

-

CDI-Mediated Coupling Protocol

-

Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 50(26), 3368-3371. Link

- Note: Describes the activ

-

- Amidoxime Preparation Standards: Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations. Academic Press. Note: Standard protocols for converting nitriles to amidoximes.

-

Bioisosteric Applications

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Note: Contextualizes the use of oxadiazoles as ester replacements.

-

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Chemical Properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its probable characteristics based on the well-established chemistry of the 1,2,4-oxadiazole scaffold.[1] This guide will cover its molecular structure, proposed synthetic routes, predicted physicochemical and spectral properties, and potential reactivity. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel 1,2,4-oxadiazole derivatives.

Introduction to the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold is of significant interest in drug discovery and materials science due to its unique chemical properties.[2] 1,2,4-Oxadiazoles are often considered bioisosteres of esters and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] The ring system is generally stable, though it can undergo specific cleavage reactions under certain conditions.[3] The carbon atoms at positions 3 and 5 are susceptible to nucleophilic attack, a key feature in their reactivity.[1][4]

Molecular Structure and Predicted Physicochemical Properties

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol possesses a chiral center at the carbon bearing the hydroxyl group. The molecule's structure combines the stable 1,2,4-oxadiazole ring with a functionalized side chain that can participate in various chemical transformations.

Table 1: Predicted Physicochemical Properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

| Property | Predicted Value | Justification |

| Molecular Formula | C5H8N2O2 | Based on molecular structure |

| Molecular Weight | 128.13 g/mol | Calculated from the molecular formula |

| LogP | ~0.5 | Estimated based on related structures like (3-methyl-1,2,4-oxadiazol-5-yl)methanol (XLogP3 -0.3) and the addition of a methyl group.[5] |

| Hydrogen Bond Donors | 1 | From the hydroxyl group |

| Hydrogen Bond Acceptors | 3 | From the two nitrogen atoms and one oxygen atom in the oxadiazole ring, and the hydroxyl oxygen |

| Rotatable Bonds | 2 | The C-C bond of the ethanol group and the C-O bond of the hydroxyl group |

Proposed Synthetic Methodologies

The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol would likely follow established protocols for the formation of 3,5-disubstituted 1,2,4-oxadiazoles. The most common and versatile method involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.[3]

Synthesis via Amidoxime and a Carboxylic Acid Derivative

A plausible synthetic route would involve the reaction of acetamidoxime with a suitable lactic acid derivative.

Experimental Protocol:

-

Activation of Lactic Acid: Lactic acid can be activated by converting it to an acid chloride (lactoyl chloride) or by using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Reaction with Acetamidoxime: The activated lactic acid derivative is then reacted with acetamidoxime in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cyclization: The resulting O-acylamidoxime intermediate can be isolated or cyclized in situ, often with gentle heating or under basic conditions, to yield the 1,2,4-oxadiazole ring.

-

Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.

Caption: Proposed synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol.

Predicted Spectral Properties

The spectral characteristics of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol can be predicted based on the known spectral data of similar 1,2,4-oxadiazole derivatives.[1][6]

Table 2: Predicted Spectroscopic Data for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

| Technique | Predicted Chemical Shifts / Signals | Justification |

| ¹H NMR | δ ~1.6 (d, 3H, J≈6.5 Hz, -CH(OH)CH₃), δ ~2.4 (s, 3H, -CH₃ on ring), δ ~5.0 (q, 1H, J≈6.5 Hz, -CH(OH)CH₃), δ ~3.5-4.5 (br s, 1H, -OH) | Based on typical chemical shifts for similar functional groups.[7] |

| ¹³C NMR | δ ~12 (ring -CH₃), δ ~22 (-CH(OH)CH₃), δ ~65 (-CH(OH)CH₃), δ ~168 (C3 of ring), δ ~175 (C5 of ring) | The chemical shifts for the oxadiazole carbons are based on data for 3,5-disubstituted 1,2,4-oxadiazoles.[1][8] |

| IR (cm⁻¹) | ~3400 (br, O-H stretch), ~2980 (C-H stretch), ~1600 (C=N stretch), ~1450 (C-H bend), ~1250 (C-O stretch) | Based on characteristic infrared absorption frequencies for the functional groups present. |

| Mass Spec (EI) | m/z 128 (M⁺), 113 (M⁺ - CH₃), 84 (M⁺ - C₂H₄O), 43 (CH₃CO⁺) | Fragmentation would likely involve loss of the methyl group from the ethanol side chain and cleavage of the side chain itself.[9] |

Reactivity Profile

The reactivity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol is dictated by the 1,2,4-oxadiazole ring and the hydroxyl group of the ethanol substituent.

Reactions of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is generally stable to many reagents. However, the O-N bond is susceptible to reductive cleavage. This can lead to ring-opening reactions, providing a pathway to other heterocyclic systems. The carbon atoms of the ring, particularly C5, are electrophilic and can be attacked by strong nucleophiles.[4]

Reactions of the Ethanol Side Chain

The hydroxyl group of the ethanol substituent can undergo typical alcohol reactions:

-

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, (3-methyl-1,2,4-oxadiazol-5-yl)ethanone.

-

Esterification: Reaction with carboxylic acids or their derivatives will form esters.

-

Etherification: Deprotonation with a base followed by reaction with an alkyl halide will produce ethers.

-

Substitution: The hydroxyl group can be converted to a good leaving group (e.g., tosylate) and subsequently displaced by a nucleophile.

Caption: Potential reactions of the ethanol side chain.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole moiety is present in a number of biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties.[4] The presence of the ethanol substituent provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This makes 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol a potentially valuable building block in medicinal chemistry programs.

Conclusion

References

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. The... - ResearchGate. (URL: [Link])

-

1,2,4-Oxadiazoles: A potential pharmacological agents-An overview - RJPT. (URL: [Link])

-

(PDF) The new era of 1,2,4-oxadiazoles - Academia.edu. (URL: [Link])

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL: [Link])

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC. (URL: [Link])

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])

-

Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates - SciSpace. (URL: [Link])

-

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol - PubChem. (URL: [Link])

-

Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates - ResearchGate. (URL: [Link])

-

(PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (URL: [Link])

-

Indian Journal of Heterocyclic Chemistry Vol. 22, Jan.-March, 2013, pp. 273-278 - SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. (URL: [Link])

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences - RJPBCS. (URL: [Link]6].pdf)

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])

-

2-(4-methyl-1,3-thiazol-5-yl)ethanol - ChemSynthesis. (URL: [Link])

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC. (URL: [Link])

-

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate - PubChemLite. (URL: [Link])

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3] OXAZIN-4-YL) ACETATE DERIV - Rasayan. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])

-

Chemical Name : (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate | Pharmaffiliates. (URL: [Link])

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. (URL: [Link])

-

1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry. (URL: [Link])

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. (URL: [Link])

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC. (URL: [Link])

Sources

- 1. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. (PDF) The new era of 1,2,4-oxadiazoles [academia.edu]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | C4H6N2O2 | CID 14072448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

potential therapeutic targets of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol and the Broader 1,2,4-Oxadiazole Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of novel 1,2,4-oxadiazole derivatives, using the representative compound 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol as a focal point for outlining a strategic discovery and validation workflow. While direct biological data for this specific molecule is not extensively available in public literature, this document will leverage the known activities of the 1,2,4-oxadiazole class to propose high-probability therapeutic targets and detail the experimental methodologies required for their validation.[2][3]

The 1,2,4-Oxadiazole Scaffold: A Versatile Pharmacophore

First synthesized in 1884, the 1,2,4-oxadiazole heterocycle has become a cornerstone in modern drug discovery.[2][3] Its utility stems from its unique physicochemical properties, including chemical and thermal stability, which contribute to favorable metabolic profiles.[4] The 1,2,4-oxadiazole moiety is present in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3]

The core structure of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol features a 3-methyl and a 5-ethanol substituted 1,2,4-oxadiazole ring. The exploration of its therapeutic potential should be guided by the established pharmacology of this heterocyclic system.

High-Probability Therapeutic Target Classes for 1,2,4-Oxadiazole Derivatives

Based on extensive research into the 1,2,4-oxadiazole scaffold, several key therapeutic areas and molecular targets have emerged as highly promising for novel derivatives.

Oncology

The 1,2,4-oxadiazole ring is a common feature in molecules designed as anticancer agents.[2][4] These compounds have been shown to target various cancer-related pathways.

-

Kinase Inhibition: Many 1,2,4-oxadiazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, derivatives have shown activity against RET enzymes, suggesting a potential for developing novel Ponatinib-like drugs.[2]

-

Enzyme Inhibition: Carbonic Anhydrase (CA) inhibitors containing the 1,2,4-oxadiazole scaffold have demonstrated high biological activity and selectivity, with potential applications in cancer therapy.[2]

-

Antiproliferative Activity: Novel 1,2,4-oxadiazole derivatives have exhibited potent antiproliferative effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and colon (WiDr) cancer cells.[2][3] Some hybrids with quinazoline-4-one have been investigated as multitargeted inhibitors of EGFR and BRAFV600E.[5]

Table 1: Reported Anticancer Activity of Select 1,2,4-Oxadiazole Derivatives

| Compound Class | Target Cell Line/Enzyme | Reported Activity (IC50/GI50) | Reference |

| Ribose-derivatives | WiDr (Colon Cancer) | 4.5 µM | [3] |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [2] |

| Quinazoline-4-one hybrids | Multiple Cancer Cell Lines | 1.16 µM | [5] |

Neurodegenerative and Neurological Disorders

The ability of the 1,2,4-oxadiazole scaffold to act as a bioisostere has been effectively utilized in the design of neuroprotective agents.

-

Monoamine Oxidase B (MAO-B) Inhibition: Bioisosteric replacement with a 1,2,4-oxadiazole ring in 1H-indazole-based compounds has led to the discovery of potent and selective human MAO-B inhibitors, which are relevant targets for neurodegenerative diseases like Parkinson's.[1]

Anti-inflammatory and Immunomodulatory Applications

1,2,4-oxadiazole derivatives have shown promise in modulating inflammatory pathways.

-

5-Lipoxygenase-Activating Protein (FLAP) Inhibition: Certain oxadiazole derivatives have been identified as inhibitors of FLAP, a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators. This suggests a potential therapeutic application in inflammatory conditions and cardiovascular diseases.

Antimicrobial Activity

The 1,2,4-oxadiazole nucleus is a component of various compounds with antibacterial and antifungal properties.[2][3]

-

Antibacterial Agents: Modifications of existing antibiotics, such as Linezolid, by replacing certain moieties with a 3-methyl-1,2,4-oxadiazol-5-yl group have resulted in potent antibacterial compounds active against multi-drug resistant bacteria like MRSA.

-

Antitubercular Activity: Some substituted 1,2,4-oxadiazoles have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[4]

A Strategic Workflow for Target Identification and Validation

For a novel compound like 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, a systematic approach is essential to identify and validate its potential therapeutic targets.

Initial Broad-Spectrum Phenotypic Screening

The first step is to perform broad phenotypic screens to identify any significant biological activity. This approach is unbiased and can reveal unexpected therapeutic potential.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Line Selection: Assemble a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and representative cell lines for other disease areas (e.g., neuronal cells, immune cells).

-

Compound Preparation: Prepare a stock solution of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

-

Cell Plating and Treatment: Plate the selected cell lines in 96- or 384-well plates. After cell adherence, treat with the compound dilutions. Include positive (known cytotoxic/active compound) and negative (vehicle) controls.

-

Viability/Proliferation Assay: After a 48-72 hour incubation period, assess cell viability using a standard assay such as MTT, resazurin, or CellTiter-Glo.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each cell line to identify potent and selective activity.

Diagram 1: Phenotypic Screening Workflow

Caption: Workflow for initial phenotypic screening.

Target Deconvolution and Hypothesis Generation

If the phenotypic screen reveals significant activity, the next crucial step is to identify the molecular target(s).

-

Target-Based Screening: Based on the known activities of the 1,2,4-oxadiazole scaffold, conduct targeted assays against high-probability targets such as a panel of kinases, MAO-B, or FLAP.

-

Omics Approaches: For unbiased target identification, utilize techniques like transcriptomics (RNA-seq) or proteomics to analyze changes in gene or protein expression in treated versus untreated cells.

Direct Target Engagement and Validation

Once a putative target is identified, direct binding and functional modulation must be confirmed.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.

-

Cell Culture and Treatment: Culture the identified "hit" cells and treat them with 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol or a vehicle control.

-

Heating Profile: Aliquot the cell lysates and heat them to a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Target Protein Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Diagram 2: CETSA Workflow

Caption: Workflow for Cellular Thermal Shift Assay.

In Vitro Functional Assays

Following confirmation of direct binding, it is essential to quantify the functional effect of the compound on its target.

Experimental Protocol: In Vitro Kinase Assay (Example)

If the target is a kinase, its inhibition can be quantified as follows:

-

Reagents: Obtain the purified recombinant target kinase, a suitable substrate, and ATP.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol.

-

Initiation: Start the reaction by adding ATP.

-

Detection: After a set incubation time, measure kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody or measuring ATP consumption.

-

IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Diagram 3: General Signaling Pathway Inhibition

Caption: Inhibition of a signaling pathway.

Conclusion and Future Directions

While 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol represents an unexplored molecule, its core 1,2,4-oxadiazole scaffold provides a strong foundation for hypothesizing its potential therapeutic applications. The wide range of biological activities associated with this heterocycle, from oncology to neuroprotection and antimicrobial action, underscores the importance of a systematic and rigorous investigation.[1][2][3][4] The workflows and protocols detailed in this guide offer a robust starting point for elucidating the mechanism of action and identifying the therapeutic targets of this and other novel 1,2,4-oxadiazole derivatives. Future research should focus on lead optimization, in vivo efficacy studies, and comprehensive ADME/Tox profiling to translate promising in vitro findings into tangible therapeutic candidates.

References

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Barreca, M. L., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. University of Palermo. [Link]

-

Luczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and Screening of New[2][6][7]Oxadiazole,[2][7]Triazole, and[2][7]Triazolo[4,3-b][2][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. [Link]

-

Chiscop, E., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. [Link]

-

Verma, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]

-

Hussain, F., et al. (2016). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. [Link]

-

Sabatino, M., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. [Link]

-

Madabhushi, S., et al. (2016). Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. ResearchGate. [Link]

-

Luczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]

-

Kamal, A., et al. (2022). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. ResearchGate. [Link]

-

Krasavin, M., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Nowrouzi, N., et al. (2015). One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids using 4-(dimethylamino)pyridinium acetate as efficient, regenerable, and green catalyst with ionic liquid character. ResearchGate. [Link]

-

Zhang, M.-X., et al. (2023). 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). OSTI.GOV. [Link]

-

Biernacki, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

-

Piazzi, L., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. PMC. [Link]

-

Youssif, B. G. M., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers. [Link]

Sources

- 1. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: Application Notes for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of amide and ester functionalities, which enhances metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This guide provides an in-depth exploration of a particularly valuable, yet underexplored, building block: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol . This chiral secondary alcohol offers a unique combination of a stable heterocyclic core and a versatile functional handle for the elaboration of complex molecular architectures.

Introduction to a Privileged Scaffold

The 1,2,4-oxadiazole ring system has been a subject of resurgent interest since the 1990s, leading to the development of numerous drug candidates and even marketed drugs.[1][2][3] Its incorporation into molecular designs is often driven by the desire to improve physicochemical properties and biological activity.[4] The title compound, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, presents a strategic entry point for synthetic chemists. The 3-methyl group provides a simple, stable substitution, while the 5-(1-hydroxyethyl) group offers a reactive site for a multitude of chemical transformations.

Synthesis of the Building Block

The preparation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol can be efficiently achieved through a two-step sequence starting from commercially available reagents. The core 3-methyl-1,2,4-oxadiazole ring is first functionalized with an ester, which then undergoes nucleophilic addition.

Workflow for the Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

Caption: Synthetic workflow for the preparation of the target building block.

Detailed Synthetic Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

This procedure is adapted from established methods for the synthesis of 5-substituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives.

-

Materials: Acetamidoxime, Diethyl oxalate, Sodium ethoxide (NaOEt), Anhydrous Ethanol (EtOH).

-

Procedure:

-

To a stirred solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0 °C, add acetamidoxime (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

-

After complete addition, allow the mixture to stir at room temperature for 30 minutes.

-

Add diethyl oxalate (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.

-

Protocol 2: Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

-

Materials: Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, Methylmagnesium bromide (MeMgBr, 3.0 M solution in THF), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution.

-

Procedure:

-

Dissolve ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add methylmagnesium bromide solution (1.2 eq.) dropwise via syringe, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol.

-

Applications in Synthetic Elaboration

The secondary alcohol functionality of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol is a gateway to a variety of chemical transformations, enabling its use as a versatile building block.

Oxidation to the Corresponding Ketone

The oxidation of the secondary alcohol provides access to the corresponding ketone, a valuable intermediate for further C-C bond formation reactions.

Protocol 3: Swern Oxidation

-

Materials: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol (1.0 eq.) in DCM dropwise.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-one.

-

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Oxidation | Oxalyl chloride, DMSO, TEA, DCM, -78 °C to rt | 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-one | 85-95% |

Acylation and Etherification Reactions

The hydroxyl group can be readily acylated or etherified to introduce a variety of functional groups or to link the building block to other molecular fragments.

Protocol 4: Acylation with an Acid Chloride

-

Materials: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, Acid chloride (e.g., benzoyl chloride), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM at 0 °C.

-

Add the acid chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify by column chromatography to obtain the corresponding ester.

-

Protocol 5: Williamson Ether Synthesis

-

Materials: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, Sodium hydride (NaH), Alkyl halide (e.g., benzyl bromide), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol (1.0 eq.) in THF dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq.) and stir at room temperature or with gentle heating until the reaction is complete.

-

Carefully quench the reaction with water at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by column chromatography to yield the desired ether.

-

Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions, thereby enabling the introduction of a wide range of functionalities.

Chiral Resolution

For applications where stereochemistry is critical, the racemic 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol can be resolved into its enantiomers using chiral chromatography or by diastereomeric salt formation with a chiral acid. Chiral separation of similar heterocyclic alcohols has been successfully achieved using polysaccharide-based chiral stationary phases.[5]

Representative Application in a Synthetic Pathway

The utility of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol as a building block is exemplified in the following hypothetical synthetic sequence.

Caption: Example synthetic application of the building block.

Conclusion

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol is a readily accessible and highly versatile building block for organic synthesis. Its stable heterocyclic core, combined with a reactive and stereogenic secondary alcohol, provides a powerful tool for the construction of novel and complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide offer a solid foundation for the synthesis and derivatization of this promising synthetic intermediate.

References

-

Zhang, M.-X., et al. (2023). Oxadiazole-based Heterocycles as Building Block for Material Property Control: Design, Synthesis, and Characterization of 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)- 1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210). OSTI.GOV. [Link]

-

Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Molecules. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[6][7][8]Oxadiazole,[6][8]Triazole, and[6][8]Triazolo[4,3-b][6][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega. [Link]

-

Madabhushi, S., et al. (2018). Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. ResearchGate. [Link]

-

Gomathy, S., & Al-Ghorbani, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. [Link]

-

Srivastava, R. M., et al. (1993). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. SciSpace. [Link]

-

Vasilyev, A. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry. [Link]

-

Karcz, T., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]

-

Wang, Y., et al. (2022). 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials. Frontiers in Chemistry. [Link]

-

Al-Masoudi, N. A. L., et al. (2019). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. ResearchGate. [Link]

-

Pace, A., et al. (2023). “One‐Pot” Synthesis of Chiral N‐Protected α‐Amino Acid Derived 1,2,4‐Oxadiazoles. ChemistryOpen. [Link]

- Google Patents. (2020).

-

Karcz, T., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

-

Al-Soud, Y. A., et al. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules. [Link]

-

Golec, B., et al. (2021). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. International Journal of Molecular Sciences. [Link]

-

Vasilyev, A. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry. [Link]

-

Gecse, Z., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[6][7][8]Oxadiazole,[6][8]Triazole, and[6][8]Triazolo. Semantic Scholar. [Link]

-

Karpenko, Y., et al. (2018). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Research Square. [Link]

-

Wang, Y., et al. (2014). Chiral separation and a molecular modeling study of eight azole antifungals on the cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. New Journal of Chemistry. [Link]

-

Szyszkowska, A., et al. (2025). Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation. Molecules. [Link]

-

Gilla, G., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][8] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. [Link]

-

Asati, V., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Chiral separation and a molecular modeling study of eight azole antifungals on the cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. osti.gov [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Anticancer Activity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for the preclinical evaluation of the novel synthetic compound, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, as a potential anticancer agent. This document outlines a logical, multi-tiered approach, beginning with fundamental in vitro cytotoxicity screening and progressing to more detailed mechanistic and in vivo studies. The protocols herein are designed to be robust and reproducible, providing a solid foundation for go/no-go decisions in the drug development pipeline.

The 1,2,4-oxadiazole moiety is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] These compounds have been shown to target various cancer-related pathways, making the 1,2,4-oxadiazole scaffold a promising starting point for the development of new therapeutics.[4][5] This guide provides the necessary protocols to rigorously assess the potential of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol in this context.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial phase of screening involves assessing the compound's effect on cancer cells in a controlled laboratory setting. This is a critical step to determine the compound's potency and to select promising cancer cell lines for further investigation.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in their appropriate growth media.[8]

-

Trypsinize and count the cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[9]

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.[9]

-

Table 1: Example Data Presentation for IC50 Values

| Cancer Cell Line | Tissue of Origin | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |

| A549 | Lung Carcinoma | Experimental Value | Reference Value |

| HCT-116 | Colon Carcinoma | Experimental Value | Reference Value |

| PC-3 | Prostate Carcinoma | Experimental Value | Reference Value |

| HepG2 | Liver Carcinoma | Experimental Value | Reference Value |

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.

Assessment of Apoptosis Induction

A key mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol 2: Annexin V/PI Apoptosis Assay

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat them with 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol at its predetermined IC50 concentration for 24-48 hours.

-

Harvest both floating and adherent cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution to minimize membrane damage.[12]

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube before analysis.

-

Analyze the samples using a flow cytometer.

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with propidium iodide staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment and Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the PI.

-

The data is typically displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells.

-

The different phases of the cell cycle can be identified based on the DNA content:

-

G0/G1 phase: Cells with a 2n DNA content.

-

S phase: Cells with a DNA content between 2n and 4n.

-

G2/M phase: Cells with a 4n DNA content.

-

-

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[16] Caspase-3 and -7 are key executioner caspases.[17] Their activation is a hallmark of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of these caspases in cell lysates.

Protocol 4: Caspase-3/7 Activity Assay

-

Cell Lysis:

-

Treat cells with the compound as described for the apoptosis assay.

-

Lyse the cells using a chilled lysis buffer.[18]

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.

-

-

Enzymatic Reaction:

-

Data Acquisition:

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[18]

-

The signal intensity is proportional to the caspase-3/7 activity.

-

Part 2: In Vivo Evaluation of Antitumor Efficacy

Promising results from in vitro studies warrant further investigation in a more physiologically relevant system. In vivo models are essential for evaluating a compound's efficacy, safety, and pharmacokinetic properties.[20] Human tumor xenograft models in immunodeficient mice are a standard and widely used preclinical model for assessing anticancer drug development.[21]

Xenograft Tumor Model

In a xenograft model, human cancer cells are implanted into immunodeficient mice, where they form tumors.[22][23] The effect of the test compound on tumor growth can then be evaluated.

Protocol 5: Subcutaneous Xenograft Model

-

Animal Husbandry and Cell Implantation:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[23]

-

Monitor the mice regularly for tumor growth.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage). The dosage and schedule should be determined from preliminary toxicity studies.

-

Administer the vehicle to the control group. A positive control group treated with a standard-of-care drug can also be included.

-

-

Monitoring and Endpoint:

-

Measure the tumor volume (typically using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Part 3: Visualization of Experimental Workflows

Diagram 1: In Vitro Anticancer Activity Screening Workflow

Caption: Workflow for in vitro anticancer screening.

Diagram 2: Apoptosis Detection by Annexin V/PI Staining

Caption: Stages of cell death detected by Annexin V/PI.

Diagram 3: In Vivo Xenograft Model Workflow

Caption: Workflow for in vivo xenograft studies.

References

-

Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 213–217. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Al-Ostath, A., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Molecular Diversity. [Link]

-

Chourasiya, R. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

-

Sarosiek, K. A., & Green, D. R. (2012). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 844, pp. 23–35). Humana Press. [Link]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health, 6(5), 555699. [Link]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

-

Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. [Link]

-

SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Sbardella, G., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(11), 2548. [Link]

-

Telford, W. G. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. [Link]

-

Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584. [Link]

-

Głowacka, I. E., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2533. [Link]

-

University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

-

Creative Med-Components. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

-

MP Biomedicals. (2022, June). Caspase 3 Activity Assay Kit. [Link]

-

Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413–3418. [Link]

-

A. P., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(01), 001-013. [Link]

-

JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. [Link]

-

Gati, D., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

-

Singh, S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Chemistry & Biodiversity, 19(7), e202200232. [Link]

-

Ahsan, M. J., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2013, 872593. [Link]

-

Patel, D. R., et al. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Journal of Pharmaceutical Science and Research, 10(5), 1136-1142. [Link]

-

Wujec, M., & Głowacka, I. E. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

-

Lesyk, R., et al. (2021). Synthesis and Anti-Cancer Activity Evaluation of Novel 1,3,4-Oxadiazole Substituted 5-Arylidene/Isatinylidene-2. Molecules, 26(9), 2501. [Link]

-

Tron, G. C., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(48), 6829–6843. [Link]

-

Zarei, M., & Jarrahpour, A. (2011). Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. Journal of Heterocyclic Chemistry, 48(5), 1148-1151. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. atcc.org [atcc.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 20. xenograft.org [xenograft.org]

- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]

- 23. Xenograft Models - Creative Biolabs [creative-biolabs.com]

Topic: A Methodological Framework for the Antimicrobial Evaluation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

An Application Note for Drug Discovery Professionals

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the rigorous evaluation of novel chemical scaffolds. The 1,2,4-oxadiazole moiety is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[1][2] This document presents a comprehensive application and protocol guide for the systematic antimicrobial characterization of a specific, novel derivative, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for generating robust and reproducible data. We will cover pre-assay considerations, primary screening assays for inhibitory activity, secondary assays to characterize the nature of the antimicrobial effect, and a framework for data interpretation.

PART 1: Foundational Principles & Pre-Assay Qualification

A successful antimicrobial screening campaign begins not in the incubator, but with a thorough understanding of the test article's physicochemical properties. These characteristics fundamentally influence every subsequent step, from solvent selection to the interpretation of diffusion assays.

Physicochemical Profile: Informing Assay Design

While extensive data for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol is not yet publicly available, its structure allows for key predictive insights that are critical for experimental design.

Table 1: Predicted Physicochemical Properties and Assay Implications

| Property | Predicted Characteristic | Rationale & Implication for Antimicrobial Assays |

| Solubility | Low aqueous solubility, soluble in polar organic solvents. | The heterocyclic nature and hydrocarbon substituents suggest poor solubility in water. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions. The final DMSO concentration in the assay medium must be controlled and kept below a non-toxic threshold (typically ≤1% v/v) to avoid confounding results. |

| Molecular Weight | ~142.14 g/mol | This is a relatively small molecule, which generally favors good diffusion through the agar matrix in disk diffusion or agar dilution assays. |

| Stability | Likely stable under standard assay conditions. | The 1,2,4-oxadiazole ring is generally stable. However, stability in solution (especially in aqueous media over 24 hours) should be confirmed, potentially via HPLC, if inconsistent results are observed. |

| Mechanism | Unknown; potential for cell wall or DNA synthesis inhibition. | Related oxadiazole compounds have been shown to inhibit targets like Penicillin-Binding Proteins (PBPs) or DNA gyrase.[3][4][5] This informs the potential need for mechanism-of-action studies if potent activity is discovered. |

Protocol 1: Stock Solution Preparation and Quality Control

Objective: To prepare a sterile, high-concentration stock solution of the test article for use in all subsequent antimicrobial assays.

Methodology:

-

Solvent Selection: Use 100% cell culture-grade Dimethyl Sulfoxide (DMSO).

-

Calculation: Determine the mass of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol required for a 10 mg/mL stock solution (e.g., 10.0 mg of compound).

-

Dissolution: Aseptically weigh the compound and transfer it to a sterile, conical tube. Add the calculated volume of DMSO (e.g., 1.0 mL). Vortex vigorously until fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This is critical to prevent contamination of the assays.

-

Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles, which can cause compound precipitation or degradation. Store at -20°C or -80°C.

-

Solvent Control: A corresponding aliquot of the pure, sterile DMSO used for dissolution must be retained and used in all experiments as a vehicle control.

Causality and Expertise: The choice of DMSO is deliberate; it is a powerful aprotic solvent with low toxicity to most microbial strains at the final working concentrations.[6] Filtering the stock solution is a non-negotiable step to ensure the sterility of the test article, preventing false-positive results from contamination.

PART 2: Primary Screening Assays

The initial goal is to determine if the compound possesses any antimicrobial activity and to quantify its potency. The broth microdilution method is the international gold standard for determining the Minimum Inhibitory Concentration (MIC).[7][8][9]

Protocol 2: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol that inhibits the visible growth of a panel of microorganisms.

Workflow: Broth Microdilution for MIC Determination

Caption: A standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

-

Panel Selection: Utilize a panel of clinically relevant, quality control (QC) strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Candida albicans ATCC 90028.

-

Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast, following CLSI guidelines.[7][10]

-

Plate Preparation: In a sterile 96-well U-bottom plate, add 50 µL of CAMHB to columns 2-12. In column 1, add 100 µL of the compound working solution (e.g., 256 µg/mL in CAMHB).

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mix, then transfer 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10. This creates a concentration gradient.

-

Controls:

-

Column 11 (Growth Control): 50 µL of CAMHB (no compound).

-

Column 12 (Sterility Control): 100 µL of CAMHB (no compound, no inoculum).

-

Solvent Control: Set up a separate well with the highest concentration of DMSO used in the assay to ensure the solvent itself is not inhibitory.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI/EUCAST protocols so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL.[11]

-

Inoculation: Add 50 µL of the final standardized inoculum to wells in columns 1-11. Do not add inoculum to column 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35±2°C for 16-20 hours for bacteria (or as appropriate for the organism).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is a complete absence of visible growth (no turbidity), as compared to the turbid growth control well.

PART 3: Characterizing Antimicrobial Activity

If the compound shows promising MIC values, the next logical step is to determine how it affects the microorganism. Is it killing the cells (bactericidal) or merely preventing them from replicating (bacteriostatic)?

Protocol 3: Time-Kill Kinetic Assay

Objective: To assess the rate of microbial killing over time when exposed to various concentrations of the test article.

Workflow: Time-Kill Kinetic Assay

Caption: Experimental workflow for a time-kill kinetic analysis.

Methodology:

-

Preparation: In sterile flasks or tubes, prepare a standardized inoculum of the test organism in CAMHB as described in the MIC protocol.

-

Exposure: Add 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol to separate tubes at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

-

Incubation and Sampling: Incubate all tubes at 35±2°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

-

Quantification of Viable Cells: Immediately perform a 10-fold serial dilution of the collected aliquot in sterile saline or phosphate-buffered saline. Plate 100 µL of several dilutions onto Mueller-Hinton Agar plates.

-

Colony Counting: Incubate the plates for 18-24 hours and count the number of Colony Forming Units (CFUs) on plates that have between 30 and 300 colonies.

-

Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time.

-

Bactericidal Activity: Defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the starting inoculum.

-

Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, where growth is inhibited but the cell count does not significantly decrease.

-

PART 4: Data Presentation and Interpretation

A standardized format for reporting results is crucial for comparability across studies.

Table 2: Template for Summarizing Antimicrobial Activity Data

| Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) | Time-Kill (at 4x MIC) |

| S. aureus | ATCC 29213 | [Result] | [Result] | [Bactericidal if ≤4] | [≥3-log kill?] |

| E. coli | ATCC 25922 | [Result] | [Result] | [Bactericidal if ≤4] | [≥3-log kill?] |

| P. aeruginosa | ATCC 27853 | [Result] | [Result] | [Bactericidal if ≤4] | [≥3-log kill?] |

| C. albicans | ATCC 90028 | [Result] | [Result] | [Fungicidal if ≤4] | [≥3-log kill?] |

| [Test Isolate] | [Clinical ID] | [Result] | [Result] | [Bactericidal if ≤4] | [≥3-log kill?] |

References

-

Kaushik, N., Kumar, N., Kumar, A., & Singh, I. P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3964. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2011). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Medicinal Chemistry Research, 21(8), 1954-1962. [Link]

-

Mobashery, S., & Azucena, E. (2013). The Oxadiazole Antibacterials. Antibiotics, 2(3), 385-393. [Link]

-

Pattan, S. R., et al. (2012). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 39-45. [Link]

-

Khan, I., et al. (2022). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing, 11(1), 1-5. [Link]

-

Shelar, U. B., Thorve, S. S., & Bhagat, S. N. (2022). Review on Antimicrobial Activity of Oxadiazole. Human Journals, 23(4), 435-446. [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

-

Clinical & Laboratory Standards Institute. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

Reller, L. B., Weinstein, M., & Jorgensen, J. H. (2009). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. In Manual of Clinical Microbiology (9th ed., pp. 1109-1125). ASM Press. [Link]

-

Clinical & Laboratory Standards Institute & European Committee on Antimicrobial Susceptibility Testing. (2025). Joint Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

-

Lastochkin, E., et al. (2016). Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 60(9), 5596-5599. [Link]

-

World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-